molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9

5-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B171502
CAS No.: 1260381-52-9
M. Wt: 132.16 g/mol
InChI Key: ZYGLVDPTWXJGKV-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
5-Methyl-1H-pyrrolo[2,3-c]pyridine is recognized for its potential antitumor properties. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrrolopyridone derivatives synthesized from this compound have shown promising antitumor activity, making them candidates for further development in cancer therapies .

Neurological Applications
The compound has also been investigated for its role as a modulator of the histamine H3 receptor, which is implicated in several neurological disorders such as obesity, Alzheimer's disease, and schizophrenia. Compounds derived from this compound have been proposed as potential treatments for these conditions due to their antagonistic effects on the H3 receptor .

Anti-inflammatory and Analgesic Properties
Studies have indicated that derivatives of this compound possess anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in inflammatory processes. Additionally, some derivatives have shown analgesic effects in animal models, suggesting their potential use in pain management therapies .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique heterocyclic structure. It can be utilized to synthesize various complex molecules with applications in medicinal chemistry. The nitrogen atoms within the structure allow it to act as a ligand for forming coordination complexes with metal ions, which can be useful in catalysis and material science .

Materials Science

Optoelectronic Applications
The compound's aromatic character and presence of heteroatoms make it suitable for developing novel functional materials. Research has explored its potential in creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), leveraging its promising optoelectronic properties .

Summary of Applications

Application Area Details
Antitumor Activity Derivatives show cytotoxicity against cancer cell lines; potential for cancer therapy development.
Neurological Disorders Modulation of H3 receptors; potential treatments for obesity and cognitive disorders.
Anti-inflammatory Effects Inhibits MMPs; potential use in treating inflammatory diseases.
Analgesic Properties Some derivatives exhibit pain-relieving effects in preclinical models.
Organic Synthesis Valuable building block for synthesizing complex organic molecules.
Materials Science Potential applications in OLEDs and OFETs due to optoelectronic properties.

Case Studies

  • Antitumor Derivatives Study
    A study focused on synthesizing pyrrolopyridone derivatives from this compound demonstrated significant cytotoxic activity against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells .
  • Histamine H3 Receptor Modulation
    Research into piperazinyl derivatives of this compound revealed their efficacy as antagonists at the H3 receptor, indicating potential therapeutic roles in neurological disorders .
  • Material Development for OLEDs
    Investigations into the optoelectronic properties of this compound have led to its application in developing materials for OLED technology, showcasing its versatility beyond medicinal uses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .

Biological Activity

5-Methyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolo[2,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology, neurology, and infectious diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that contributes to its unique chemical properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

  • Compounds in the pyrrolo[2,3-c]pyridine class have demonstrated significant antitumor effects. For instance, derivatives have shown potent activity against various cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM for some derivatives . The mechanism often involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

2. Antiviral Activity

  • Research indicates that pyrrolo[2,3-c]pyridine derivatives exhibit antiviral properties against respiratory syncytial virus (RSV) and other viral pathogens. Compounds were tested for their cytopathic effects and showed promising results with good protein binding properties .

3. Antimicrobial Activity

  • The antimicrobial potential of these compounds has also been explored. Certain derivatives have shown moderate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

4. Neuropharmacological Effects

  • Some studies suggest that pyrrolo[2,3-c]pyridines may have neuroprotective effects and could be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency and selectivity towards specific biological targets.
  • Positioning of Functional Groups : Modifications at different positions on the pyrrole ring alter pharmacokinetic properties and enhance bioavailability.
Compound Activity IC50 (μM) Target
This compound derivative AAntitumor0.15HeLa
This compound derivative BAntiviral0.25RSV
This compound derivative CAntimicrobial0.30Staphylococcus aureus

Case Studies

Several studies have investigated the biological activity of this compound derivatives:

  • Antitumor Studies : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 0.12 μM against MCF-7 cells .
  • Antiviral Efficacy : In a study focused on RSV, derivatives showed significant antiviral activity with low cytotoxicity to VERO cells, indicating their potential as therapeutic agents for viral infections .
  • Neuropharmacological Research : Investigations into the neuroprotective effects revealed that certain derivatives could enhance cognitive function in animal models by modulating cholinergic pathways .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLVDPTWXJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595848
Record name 5-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-52-9
Record name 5-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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